Product packaging for L-Alanylglycylglycyl-L-leucine(Cat. No.:CAS No. 345922-39-6)

L-Alanylglycylglycyl-L-leucine

Cat. No.: B14257311
CAS No.: 345922-39-6
M. Wt: 316.35 g/mol
InChI Key: GUYGOXYUQPFDMZ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanylglycylglycyl-L-leucine is a synthetic tetrapeptide of research interest due to its specific amino acid sequence. Composed of alanine, glycine, and leucine, this compound is designed for laboratory use in biochemical and physiological studies. Peptides of this nature are often investigated for their potential roles in cellular signaling, protein-protein interactions, and as substrates for enzymatic assays, such as those involving leucine aminopeptidases . The presence of leucine, a branched-chain amino acid known for its role in modulating the mTOR signaling pathway and stimulating muscle protein synthesis, makes this peptide a candidate for research in metabolic pathways . This product is provided for non-human research applications and is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24N4O5 B14257311 L-Alanylglycylglycyl-L-leucine CAS No. 345922-39-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

345922-39-6

Molecular Formula

C13H24N4O5

Molecular Weight

316.35 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C13H24N4O5/c1-7(2)4-9(13(21)22)17-11(19)6-15-10(18)5-16-12(20)8(3)14/h7-9H,4-6,14H2,1-3H3,(H,15,18)(H,16,20)(H,17,19)(H,21,22)/t8-,9-/m0/s1

InChI Key

GUYGOXYUQPFDMZ-IUCAKERBSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)N

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of Linear Tetrapeptides

Solid-Phase Peptide Synthesis (SPPS) Strategies Applicable to L-Alanylglycylglycyl-L-leucine

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the predominant method for synthesizing peptides. appliedpolytech.comiris-biotech.de The core principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. bachem.commdpi.commdpi.com This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each intermediate stage reduced to simple filtration and washing of the resin. bachem.commdpi.com For the synthesis of this compound (Ala-Gly-Gly-Leu), the assembly proceeds from the C-terminus to the N-terminus, starting with the attachment of L-leucine to the resin, followed by the sequential coupling of glycine (B1666218), another glycine, and finally L-alanine. bachem.com

The choice of solid support is a critical first step that dictates the conditions for the final cleavage of the peptide and determines the nature of the C-terminal functional group. appliedpolytech.com For synthesizing this compound, which terminates in a carboxylic acid, resins that yield a C-terminal acid upon cleavage are required.

Commonly used resins for this purpose include Wang resin and 2-Chlorotrityl chloride (2-CTC) resin. biotage.com

Wang Resin : This is one of the most widely used supports for producing peptide acids via the Fmoc/tBu strategy. biotage.comiris-biotech.de It is an ester-based linker attached to a polystyrene core. Cleavage of the finished peptide from Wang resin typically requires strong acid treatment, such as 50-95% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). biotage.comiris-biotech.de While popular, the initial loading (esterification) of the first amino acid onto the Wang resin can be challenging. biotage.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1-3% TFA or acetic acid). biotage.com This mild cleavage preserves acid-labile side-chain protecting groups, making it ideal for the synthesis of protected peptide fragments. The steric bulk of the trityl group also helps to minimize racemization of the first amino acid during loading. biotage.com

Several physical and chemical properties of the resin must be considered to optimize the synthesis. iris-biotech.de

Loading/Substitution : This value, expressed in mmol/g, indicates the number of reactive sites on the resin. iris-biotech.de For short and non-complex peptides like a tetrapeptide, a standard loading of 0.5-1.0 mmol/g is generally suitable.

Bead Size and Cross-linkage : Polystyrene resins are typically cross-linked with 1% divinylbenzene (B73037) (DVB). iris-biotech.debachem.com The bead size (e.g., 100-200 mesh or 200-400 mesh) affects reaction kinetics and solvent diffusion; smaller beads offer a higher surface area-to-volume ratio, leading to faster reactions. iris-biotech.debachem.com

Table 1: Comparison of Resins for Synthesis of this compound

Resin Type Linker Type Typical Cleavage Conditions Advantages Disadvantages
Wang Resin p-alkoxybenzyl alcohol 50-95% TFA in DCM iris-biotech.de High acid stability during synthesis, common and cost-effective. biotage.com Risk of racemization during loading; harsh cleavage conditions. biotage.com
2-Chlorotrityl Chloride Resin Trityl 1-3% TFA in DCM; Acetic Acid/TFA/DCM mixtures biotage.com Mild cleavage conditions preserve protecting groups; reduced racemization risk. biotage.com More expensive than Wang resin.
Merrifield Resin Chloromethylated polystyrene-DVB HF; TFMSA (Strong Acid) The original SPPS resin, very stable linker. acs.org Requires extremely harsh and hazardous cleavage reagents.

The formation of the amide (peptide) bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is the most critical reaction in SPPS. This is facilitated by coupling reagents that activate the carboxylic acid.

For a straightforward sequence like Ala-Gly-Gly-Leu, which is devoid of sterically hindered amino acids, standard coupling protocols are generally highly efficient. However, optimization can enhance reaction speed, minimize side reactions, and ensure high purity of the final product. The main classes of coupling reagents include:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective and economical. peptide.comamericanpeptidesociety.org They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to accelerate coupling and, crucially, to suppress racemization. americanpeptidesociety.orgsigmaaldrich.com

Aminium/Uronium and Phosphonium Salts : These reagents, such as HBTU, HATU, and PyBOP, are highly efficient and have become the standard in modern SPPS. peptide.comsigmaaldrich.com HATU is recognized for its high reactivity and is particularly effective for difficult couplings. rsc.org Phosphonium reagents like PyBOP are also highly effective and may offer advantages in certain applications, such as reducing potential side reactions like guanidinylation of the N-terminal amine, which can occur with uronium reagents. sigmaaldrich.comaip.org

Table 2: Common Coupling Reagents for Tetrapeptide Synthesis | Reagent Class | Example Reagent | Full Name | Key Features | | :--- | :--- | :--- | :--- | | Carbodiimide | DIC | N,N'-Diisopropylcarbodiimide | Cost-effective; byproduct is soluble; used with additives like HOBt or Oxyma Pure. peptide.comamericanpeptidesociety.org | | Aminium/Uronium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Fast and efficient coupling; a well-established reagent. peptide.comrsc.org | Can cause guanidinylation side reaction under certain conditions. sigmaaldrich.comrsc.org | | Aminium/Uronium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, excellent for difficult sequences and minimizing racemization. sigmaaldrich.comrsc.org | More expensive than HBTU. | | Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High coupling efficiency, less risk of guanidinylation than uronium salts. sigmaaldrich.comaip.org | Solutions in DMF are less stable than uronium reagents. sigmaaldrich.com |

Successful peptide synthesis relies on an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. peptide.com This allows for the selective deprotection of the Nα-amino group for chain elongation while the peptide remains anchored to the resin and any reactive side chains remain protected. iris-biotech.de

The most prevalent strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) scheme. bachem.comiris-biotech.deamericanpeptidesociety.org

Temporary Nα-Protection : The Fmoc group is used to protect the α-amino group of each amino acid added to the chain. americanpeptidesociety.org It is stable to acids but is readily cleaved by a base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.deamericanpeptidesociety.org This deprotection step is performed before each coupling cycle.

Permanent Side-Chain Protection : Reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu) or trityl (Trt). peptide.comiris-biotech.de For the synthesis of this compound, none of the constituent amino acids (Alanine, Glycine, Leucine) have side chains that require protection, which significantly simplifies the synthesis and reduces the potential for side reactions. cpcscientific.com

Final Cleavage and Deprotection : Once the tetrapeptide sequence is fully assembled, the peptide is cleaved from the resin. In the Fmoc/tBu strategy, this is accomplished using a strong acid cocktail, most commonly containing a high concentration of TFA. iris-biotech.decpcscientific.com This single step simultaneously cleaves the peptide from the resin (e.g., Wang resin) and removes any acid-labile side-chain protecting groups that might be present. mdpi.com Scavengers, such as water or triisopropylsilane (B1312306) (TIS), are typically added to the cleavage cocktail to trap reactive carbocations generated during deprotection. iris-biotech.de

Table 3: Orthogonal Protection Scheme (Fmoc/tBu) for this compound Synthesis

Protecting Group Protected Functionality Stability Cleavage Reagent Purpose
Fmoc Nα-amino group Acid-stable, Base-labile 20% Piperidine in DMF iris-biotech.deamericanpeptidesociety.org Temporary protection during chain elongation.
tBu, Trt, etc. Side-chain functionalities (Not required for Ala, Gly, Leu) Base-stable, Acid-labile High % TFA iris-biotech.de Permanent protection, removed during final cleavage.
Resin Linker C-terminal carboxylic acid Base-stable, Acid-labile High % TFA (for Wang resin) biotage.com Anchors peptide to solid support.

Solution-Phase Peptide Synthesis Approaches for Linear Tetrapeptides

Before the advent of SPPS, all peptides were synthesized using classical solution-phase (or liquid-phase) methods. researchgate.netijrap.net While often more labor-intensive due to the need for purification after each step, solution-phase synthesis remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or peptide fragments. aip.org

For a linear tetrapeptide like this compound, two main solution-phase strategies could be employed:

Stepwise Synthesis : This involves the sequential addition of single protected amino acid residues to a growing peptide chain in solution. After each coupling and deprotection step, the resulting peptide must be isolated and purified, often through extraction or crystallization.

Fragment Condensation : This convergent approach involves synthesizing smaller peptide fragments first and then coupling them together. ijrap.net For Ala-Gly-Gly-Leu, one could synthesize the dipeptides Boc-Ala-Gly-OH and H-Gly-Leu-OMe separately. These two fragments would then be coupled to form the protected tetrapeptide, Boc-Ala-Gly-Gly-Leu-OMe. This method can be more efficient and lead to easier purification of the final product compared to a long stepwise synthesis. researchgate.net

Solution-phase synthesis typically employs protecting groups like benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) for Nα-protection and coupling reagents such as DCC or DIC, often in combination with HOBt to minimize racemization. bachem.comamericanpeptidesociety.orgijrap.net

Purification and Characterization of Synthetic Linear Tetrapeptides

Regardless of the synthetic method used, the final crude peptide product is a mixture containing the target peptide along with various impurities. These impurities can include deletion sequences (missing an amino acid), truncated sequences, or peptides with remaining protecting groups. semanticscholar.org Therefore, rigorous purification and characterization are essential to obtain the final, high-purity product.

Purification : The standard and most powerful technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . mdpi.comsemanticscholar.org In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of an organic solvent (like acetonitrile) in an aqueous buffer (often containing 0.1% TFA) is used as the mobile phase. Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. semanticscholar.org The fractions containing the pure peptide are collected and then lyophilized (freeze-dried) to yield the final product as a white, fluffy powder. aip.org

Characterization : After purification, the identity and purity of the synthetic this compound must be confirmed.

Mass Spectrometry (MS) : This is the most critical tool for confirming the identity of the peptide. mdpi.com Electrospray Ionization Mass Spectrometry (ESI-MS) provides a highly accurate measurement of the peptide's molecular weight, confirming that the correct sequence has been synthesized. aip.org

Analytical RP-HPLC : To assess purity, a small sample of the purified peptide is analyzed by analytical RP-HPLC. The resulting chromatogram should show a single, sharp peak, and the area of this peak relative to the total area of all peaks is used to quantify the purity, which is typically expected to be >95% for research purposes. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can provide detailed structural information, confirming the presence of the specific amino acid residues and the integrity of the peptide backbone. researchgate.netijrap.net

Advanced Analytical Techniques for Tetrapeptide Characterization in Research

Mass Spectrometry (MS) for Sequence Verification and Structural Insights

Mass spectrometry is an indispensable tool for peptide analysis, providing highly accurate measurements of molecular weight and structural information. missouri.edu It enables the verification of the amino acid sequence and the identification of any modifications. The underlying principle involves ionizing the peptide molecules and then separating them based on their mass-to-charge (m/z) ratio. uniroma1.it

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique particularly suited for analyzing biomolecules like peptides. wikipedia.orglibretexts.org In ESI, a high voltage is applied to a liquid solution of the analyte, creating an aerosol of charged droplets. wikipedia.org As the solvent evaporates, the droplets shrink until the charge density becomes unsustainable, leading to the formation of gas-phase ions with very little fragmentation. libretexts.org A key advantage of ESI is its ability to produce multiply charged ions, which extends the mass range of the analyzer and is highly effective for large macromolecules. wikipedia.org For a tetrapeptide such as L-Alanylglycylglycyl-L-leucine, ESI-MS would typically produce a singly or doubly protonated molecular ion (e.g., [M+H]⁺ or [M+2H]²⁺), allowing for precise determination of its molecular weight. The technique is renowned for its ability to couple seamlessly with liquid chromatography (LC-MS), enabling the analysis of complex mixtures. wikipedia.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization method that is highly effective for peptide and protein analysis. nih.gov The process involves co-crystallizing the peptide sample with a matrix compound, such as sinapinic acid, on a target plate. bevital.no A pulsed laser beam irradiates the crystals, causing the matrix to absorb the energy and desorb, carrying the intact peptide molecules into the gas phase as predominantly singly charged ions. nih.govrsc.org These ions are then accelerated into a time-of-flight (TOF) mass analyzer, which separates them based on the time it takes them to travel a fixed distance—lighter ions travel faster than heavier ones. MALDI-TOF is valued for its high sensitivity, speed, and tolerance to salts and other contaminants. bevital.no For this compound, MALDI-TOF analysis would yield a spectrum with a prominent peak corresponding to the singly protonated molecule [M+H]⁺, confirming its molecular mass.

Technique Ionization Principle Typical Ions for this compound Key Advantages
ESI-MSHigh voltage applied to a liquid to create charged droplets[M+H]⁺, [M+2H]²⁺Excellent for coupling with liquid chromatography (LC-MS), produces multiply charged ions. wikipedia.org
MALDI-TOFLaser energy absorbed by a matrix to desorb and ionize the analyte[M+H]⁺High sensitivity, speed, high mass range, and good tolerance for complex mixtures. nih.govbevital.norsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Sequencing

While single-stage MS provides molecular weight, tandem mass spectrometry (MS/MS) is required to elucidate the peptide's sequence. nih.gov In an MS/MS experiment, ions of a specific m/z ratio (precursor ions), such as the [M+H]⁺ ion of this compound, are selected and then fragmented. The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern is predictable and provides direct evidence of the amino acid sequence. nih.gov

Collision-Induced Dissociation (CID) is the most common method for fragmenting peptide ions in tandem mass spectrometry. biorxiv.org The selected precursor ions are accelerated and collided with neutral gas molecules (like argon or nitrogen). biorxiv.org This collision increases the internal vibrational energy of the ion, leading to the cleavage of the weakest chemical bonds, which in peptides are the amide bonds of the backbone. biorxiv.orgnih.gov This process predominantly generates b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nih.gov By analyzing the mass differences between consecutive peaks in the b-ion or y-ion series, the amino acid sequence can be reconstructed. For this compound (Ala-Gly-Gly-Leu), CID would produce a characteristic set of b- and y-ions that confirm the sequence.

Hypothetical CID Fragmentation of this compound ([M+H]⁺)

Fragment IonSequenceCalculated Monoisotopic Mass (Da)
b₁A72.04
b₂AG129.06
b₃AGG186.09
y₁L114.09
y₂GL171.11
y₃GGL228.13

This table presents a simplified, theoretical fragmentation pattern. Actual spectra may show additional ion types and variations in intensity.

Targeted Quantification of Tetrapeptides in Research Samples

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the targeted quantification of specific peptides in complex biological samples. missouri.edunih.gov This approach relies on the high selectivity and sensitivity of techniques like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). nih.gov In an MRM experiment, the mass spectrometer is programmed to select a specific precursor ion for the target peptide (e.g., the [M+H]⁺ of this compound) and then monitor for specific, intense product ions generated through CID. nih.gov This precursor-product ion pair is called a "transition" and is highly specific to the target analyte. For accurate quantification, a stable isotope-labeled version of the peptide is often used as an internal standard. researchgate.net This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer and used to correct for variations in sample preparation and instrument response. researchgate.net

Chromatographic Separation Techniques (e.g., HPLC) in Conjunction with Spectrometry

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components in a mixture. researchgate.net For peptide analysis, it is almost always coupled with a mass spectrometer (LC-MS). uniroma1.it The separation is typically achieved using reversed-phase HPLC (RP-HPLC), where peptides are separated based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase, and peptides elute in order of increasing hydrophobicity as the concentration of an organic solvent (like acetonitrile) in the mobile phase is increased. nih.gov

In the analysis of a research sample containing this compound, HPLC would first separate the tetrapeptide from impurities, synthesis byproducts, or other components in the matrix. nih.gov The eluting peptide then flows directly into the mass spectrometer's ion source (e.g., ESI), where it is ionized and analyzed. wikipedia.org This combination of chromatography for separation and mass spectrometry for detection and identification provides unparalleled specificity and sensitivity for characterizing and quantifying tetrapeptides in complex research samples. nih.govmdpi.com

Computational Design and in Silico Screening of Tetrapeptides

Rational Design Principles for Tetrapeptide Sequence Libraries

Rational design is a cornerstone of peptide engineering, aiming to create sequences with specific, predetermined functions by leveraging an understanding of molecular interactions. nih.gov This approach contrasts with random screening by incorporating known biochemical and structural information to narrow the search space for candidate peptides. nih.gov For tetrapeptides, the design process often targets protein-protein interfaces or specific receptor binding sites. acs.orgnih.gov

Key principles in the rational design of tetrapeptide libraries include:

Target-Specific Interactions : The design often begins by identifying a target protein or receptor. acs.org The amino acid residues are then chosen to maximize favorable interactions—such as hydrophobic, electrostatic, and hydrogen bonding—with the target's binding pocket. nih.gov For instance, to design antimicrobial peptides, sequences are often enriched with cationic residues (like Lysine (B10760008) or Arginine) to interact with negatively charged bacterial membranes and aromatic residues (like Phenylalanine) to insert into the lipid bilayer. nih.gov

Structural Scaffolding : Peptides can be designed to adopt specific secondary structures, such as β-turns, which are common in tetrapeptides. frontiersin.org By strategically placing amino acids like Proline or Glycine (B1666218), which influence backbone flexibility, designers can encourage the formation of a particular conformation required for biological activity. frontiersin.org

Bioinspiration and Known Motifs : Design can be inspired by naturally occurring peptide sequences known to have biological activity. rsc.org The well-known Arginine-Glycine-Aspartic acid (RGD) motif for integrin binding is a classic example that has been incorporated into many designed peptides. Similarly, the core His-Phe-Arg-Trp sequence from melanocortin agonists has been used as a starting point for designing novel tetrapeptide ligands. acs.org

Minimizing Undesired Properties : Rational design also involves avoiding sequences prone to problems like poor solubility or aggregation, unless self-assembly is the desired function. nih.gov

This goal-oriented approach significantly reduces the time and resources needed compared to screening vast, unrefined libraries. acs.org

Unbiased In Silico Screening and Ranking Protocols

Unbiased in silico screening provides a powerful alternative to rational design, particularly when knowledge about the target or desired function is limited. rsc.org This high-throughput computational approach involves generating a large, diverse library of tetrapeptides and using computer simulations to predict their properties and rank them for subsequent experimental validation. mdpi.comrsc.org The process allows for the discovery of novel sequences that might not have been predicted through rational design alone. rsc.org

A typical workflow for unbiased screening and ranking involves several key steps, often automated in a computational pipeline. mdpi.com

StepDescriptionExample TechniquesRelevant Citations
1. Library GenerationCreation of a vast virtual library of tetrapeptide sequences. This can include all 160,000 possible combinations or a curated subset based on specific constraints (e.g., including at least one histidine for pH sensitivity).Combinatorial permutation of amino acid residues. mdpi.comrsc.org
2. Molecular ModelingEach peptide in the library is modeled in a simulated environment. Coarse-grain (CG) models, like the MARTINI forcefield, are often used to reduce computational cost, allowing for the screening of thousands of sequences.Coarse-grain molecular dynamics (MD) simulations. rsc.orgrsc.org
3. Property SimulationSimulations are run to assess the behavior of each peptide. This could involve simulating self-assembly, adsorption to an interface, or docking to a protein target.MD simulations to calculate aggregation propensity, surface adsorption, or binding energy. frontiersin.org
4. Ranking and ScoringPeptides are scored and ranked based on quantitative metrics derived from the simulations. Scoring functions can be simple (e.g., highest binding energy) or complex, combining multiple parameters like aggregation propensity and solubility.CmDock for binding scores, custom scoring functions combining multiple physicochemical properties. mdpi.comrsc.org
5. Selection and ValidationA small number of top-ranked candidates are selected for experimental synthesis and characterization to validate the computational predictions.Chemical synthesis and in vitro assays (e.g., testing emulsification or gelation). rsc.orgfrontiersin.org

The foundation of any unbiased screening is the generation of a comprehensive sequence library, which is achieved through the permutation of amino acid residues at each of the four positions in the peptide chain. rsc.org Given the 20 standard proteinogenic amino acids, the total number of unique tetrapeptide sequences is 20 x 20 x 20 x 20, or 160,000. stackexchange.com

Computational protocols can generate these sequences systematically. rsc.org In some studies, the full library of 160,000 tetrapeptides is screened. biorxiv.orgmdpi.com In others, the library is constrained to explore specific chemical spaces. For example, a study focused on pH-sensitive peptides required each sequence to contain at least one histidine residue, which significantly reduced the number of permutations to screen. rsc.org Another approach might exclude certain amino acids, such as cysteine (to avoid disulfide bond complications) or proline (due to its conformational rigidity), from the permutation process. rsc.org This systematic generation ensures that the screening is "unbiased" because it does not depend on pre-existing hypotheses about which specific sequences will be active, allowing for the discovery of entirely novel motifs. rsc.org

Key physicochemical properties integrated into these models include:

Hydrophobicity : Often expressed as logP, this property is crucial for predicting peptide solubility, membrane interaction, and self-assembly. researchgate.netbiorxiv.org For instance, in quantitative structure-activity relationship (QSAR) studies of bitter peptides, the hydrophobicity of amino acids at specific positions was found to be a critical determinant of bitterness. mdpi.comresearchgate.net

Charge and Isoelectric Point (pI) : The net charge of a peptide at a given pH influences its electrostatic interactions and solubility. researchgate.netbiorxiv.org The pI, the pH at which the peptide has no net charge, is a key parameter predicted using AI tools and integrated into models of peptide behavior. biorxiv.org

Aggregation Propensity (AP) : This property, often calculated from the amino acid sequence or through coarse-grained simulations, predicts the tendency of peptides to self-assemble or aggregate. researchgate.netbiorxiv.org It is a critical factor in designing peptide-based biomaterials and in avoiding unwanted aggregation in therapeutic peptides.

Aromaticity : The presence of aromatic residues (Phenylalanine, Tyrosine, Tryptophan) contributes to π-π stacking interactions, which are significant drivers of self-assembly and binding. researchgate.netbiorxiv.org

Size and Volume : The steric bulk and partial specific volume of amino acids can influence how a peptide fits into a binding pocket or packs during self-assembly. mdpi.com

Physicochemical PropertyDescription and Importance in ModelingRelevant Citations
Hydrophobicity (logP)Influences solubility, membrane permeability, and hydrophobic interactions. Key for predicting self-assembly and bitterness. researchgate.netbiorxiv.orgmdpi.com
Isoelectric Point (pI)The pH at which the peptide has no net charge. Affects solubility and electrostatic interactions. researchgate.netbiorxiv.orgbiorxiv.org
Aggregation Propensity (AP)The tendency of the peptide to self-assemble or aggregate. Crucial for biomaterial design and predicting stability. researchgate.netbiorxiv.orgresearchgate.net
Net ChargeDetermines electrostatic interactions with targets or other molecules at physiological pH. researchgate.netbiorxiv.org
AromaticityThe presence of aromatic rings allows for π-π stacking, a key interaction in binding and self-assembly. researchgate.netbiorxiv.org
Partial Specific VolumeRelates to the size and bulk of amino acid residues, affecting packing and steric fit. mdpi.comresearchgate.net

Artificial Intelligence (AI) and Machine Learning Applications in Tetrapeptide Prediction

The explosion of data from high-throughput simulations and experiments has paved the way for the use of Artificial Intelligence (AI) and Machine Learning (ML) in peptide science. researchgate.netacs.org These methods excel at identifying complex, non-linear patterns within large datasets, enabling faster and more accurate prediction of tetrapeptide properties than traditional methods alone. biorxiv.orgresearchgate.net

The general workflow involves training an ML model on a large dataset where the peptide sequences are the inputs (features) and their measured or simulated properties are the outputs (labels). biorxiv.org

Model Architectures : Various ML models are employed, each with different strengths. Common models include Random Forest (RF), Support Vector Machines (SVM), and advanced deep learning models like Transformers. biorxiv.org Transformer models, in particular, have shown great promise due to their ability to capture long-range dependencies and contextual information within a sequence. biorxiv.orgbiorxiv.org

Training Data : The quality and diversity of the training data are critical. biorxiv.org Datasets are often generated using coarse-grained molecular dynamics (CGMD) simulations for properties like aggregation propensity (AP) or compiled from experimental databases for properties like hydrophilicity (logP). biorxiv.org Techniques like Uniform Design (UD) sampling are used to create smaller, unbiased training datasets that are highly representative of the entire tetrapeptide sequence space, ensuring the resulting AI models are robust and generalizable. biorxiv.org

Predictive Applications : Once trained, these models can predict the properties of all 160,000 tetrapeptides in seconds, a task that would be computationally prohibitive with simulation-based methods alone. researchgate.net These predictions can include aggregation propensity, isoelectric point, and even specific functions like hydrogel formation. researchgate.netresearchgate.net

Feature Analysis : AI models can also provide insights into the underlying principles of peptide function. Techniques like Shapley Additive Explanations (SHAP) are used to analyze a trained model and identify which amino acid features (e.g., aromaticity, charge) are most influential in determining a specific property, thus guiding future rational design efforts. biorxiv.orgbiorxiv.org

Structure-Function Relationship Predictions from Computational Studies

A primary goal of computational peptide science is to elucidate the relationship between a peptide's amino acid sequence (and its resulting 3D structure) and its ultimate function. mdpi.com Computational studies are uniquely suited for this, as they can systematically alter sequences and observe the resulting changes in predicted structure and activity. nih.gov

For tetrapeptides, these studies have revealed key determinants for various functions:

Bitterness : Quantitative structure-activity relationship (QSAR) models have been developed to predict the bitter taste of peptides. mdpi.comresearchgate.net For tetrapeptides, these models found that bulky, hydrophobic amino acids at the N-terminus, combined with the hydrophobicity of the second residue and the electronic properties of the third and fourth residues, were critical for bitterness. mdpi.comresearchgate.net

Self-Assembly : Computational screening has successfully identified tetrapeptide sequences with a high propensity to self-assemble into nanostructures like fibrils or gels. rsc.org The models can predict how changes in sequence affect the shape and stability of these assemblies. For example, a study identified the sequence HHFF as having a high score for forming fibril-like aggregates. rsc.org

Receptor Binding : Molecular docking simulations predict how a tetrapeptide might bind to a protein receptor. mdpi.com By analyzing the binding poses of a library of tetrapeptides, researchers can identify common structural motifs and key amino acid positions that dominate the interaction. mdpi.com For example, screening a tetrapeptide library against an antibody Fc region revealed that the spatial orientation and position of amino acids within the sequence were more important for binding than the peptide's general physicochemical properties. researchgate.net

These computational approaches create a "sequence-to-structure library" that maps tetrapeptide sequences to their likely structural motifs and, by extension, their functions. nih.gov This predictive power is essential for designing novel peptides like L-Alanylglycylglycyl-L-leucine for specific applications in medicine and materials science.

Enzymatic Interactions and Specificity Studies Involving Tetrapeptides

Investigations into Tetrapeptide Substrate Specificity of Enzymes

The ability of an enzyme to selectively bind and act upon a specific substrate is a hallmark of its function. Investigations into the substrate specificity of enzymes with tetrapeptides reveal the precise molecular requirements for enzymatic activity.

Carboxylesterases (EC 3.1.1.1) are a family of enzymes that catalyze the hydrolysis of ester, amide, and carbamate (B1207046) bonds in a wide range of endogenous and xenobiotic compounds. acs.orgnih.gov Their activity with short peptides is generally limited, as they typically show a preference for hydrolyzing ester bonds of short-chain fatty acids rather than peptide bonds. frontiersin.orgnih.gov

Research into artificial enzymes has shed light on the substrate restrictions of carboxylesterase-like activity. Studies on self-assembling peptides designed to mimic carboxylesterases have shown that these artificial enzymes are specific for short-chain fatty acid esters (fewer than 10 carbons) and exhibit esterase-like, rather than lipase-like, activity. frontiersin.orgnih.govscispace.comnih.govresearchgate.net The catalytic activity of these artificial enzymes stems from features like histidine residues that form an active center. frontiersin.orgnih.gov

The catalytic mechanism of natural carboxylesterases involves a catalytic triad (B1167595) composed of serine, histidine, and an acidic residue (glutamate or aspartate). nih.govbiomolther.orgmdpi.com The process proceeds through a multi-step mechanism that includes the nucleophilic attack by the serine residue on the substrate to form a tetrahedral intermediate. acs.orgnih.gov The structure of the enzyme's active site, including a large binding pocket and a secondary pore or "side door," dictates substrate specificity. biomolther.org This architecture allows small substrate molecules and reaction products to enter and exit the active site, while the properties of the pocket itself determine which molecules can be efficiently hydrolyzed. biomolther.org For a tetrapeptide such as L-Alanylglycylglycyl-L-leucine, which contains amide (peptide) bonds rather than ester bonds, it would not typically serve as a substrate for carboxylesterases. The enzyme's preference for ester linkages and specific side-chain characteristics would restrict its ability to hydrolyze the peptide bonds within this tetrapeptide.

Table 1: Substrate Preference of Carboxylesterases

Enzyme Family Preferred Substrate Type Typical Substrate Chain Length Key Structural Feature for Activity
Carboxylesterases Esters, Amides, Carbamates Short-chain acyl esters (<10 carbons) nih.gov Catalytic triad (Ser, His, Glu/Asp) nih.govbiomolther.org

Trypsin (EC 3.4.21.4) is a serine protease with a well-defined and high degree of substrate specificity, making it a crucial tool in protein chemistry and a key enzyme in digestion. pearson.comelementlabsolutions.combiorxiv.org It primarily catalyzes the hydrolysis of peptide bonds on the C-terminal side of lysine (B10760008) (Lys) and arginine (Arg) residues. biorxiv.orgbiorxiv.orgnih.gov

The specificity of trypsin is dictated by its binding pocket, which contains a negatively charged aspartate residue at its base that forms an ionic bond with the positively charged side chains of lysine or arginine. nih.govpressbooks.pub The amino acids surrounding the cleavage site, particularly at the P2 and P1' positions (the residues N-terminal and C-terminal to the scissile bond, respectively), can also influence the rate of cleavage. biorxiv.orgbiorxiv.orgexpasy.org A proline residue at the P1' position is known to strongly inhibit or block trypsin cleavage. pearson.combiorxiv.orgexpasy.org

Given these rules, the tetrapeptide this compound would not be cleaved by trypsin because it lacks the essential lysine or arginine residues.

However, other tetrapeptides that do contain these residues serve as substrates and have been used to study and differentiate various trypsin-like enzymes. nih.gov For example, a study using the tetrapeptides Ac-Phe-Arg-Arg-Val-NH2 and Ac-Phe-Arg-Arg-Pro-NH2 demonstrated how different tissue kallikreins, which are also trypsin-like serine proteases, exhibit distinct cleavage patterns based on the residue at the P'2 position (Val vs. Pro). nih.gov

Table 2: Trypsin Cleavage Specificity with Tetrapeptides

Tetrapeptide Example Cleavage Site (P1) P1' Residue Cleavage by Trypsin? Rationale
This compound None N/A No Lacks Lysine (K) or Arginine (R) residues. biorxiv.orgbiorxiv.org
Ac-Phe-Lys-Arg-Val-NH2 Arginine (R) Valine (V) Yes Contains Arginine at the P1 position. nih.gov
Gly-Arg-Pro-Ala Arginine (R) Proline (P) No Proline at the P1' position inhibits cleavage. pearson.com

Tetrapeptides as Inhibitors of Proteolytic Enzymes

While some tetrapeptides can act as substrates, others can function as inhibitors of proteolytic enzymes. These inhibitory peptides are of significant interest in drug design and for understanding enzyme regulation.

Prolyl oligopeptidase (POP; EC 3.4.21.26), also known as prolyl endopeptidase, is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids). tandfonline.comacs.orgnih.gov POP is implicated in various physiological and pathological processes, and its inhibition is a target for treating neurodegenerative disorders and inflammation. tandfonline.comresearchgate.netmdpi.com

Many potent inhibitors of POP are peptidic compounds, often designed as substrate-like molecules. tandfonline.com These inhibitors frequently incorporate a proline or a proline-like structure (e.g., a pyrrolidine (B122466) ring) to target the enzyme's active site. tandfonline.comnih.gov The first discovered POP inhibitor was the peptide-like molecule N-benzyloxycarbonyl-L-prolyl-L-prolinal (Z-Pro-prolinal). tandfonline.com Other synthetic peptidic inhibitors, such as Fmoc-alanyl-pyrrolidine-2-nitrile, have been developed and shown to be potent, cell-permeable, and effective at crossing the blood-brain barrier. nih.gov

Naturally occurring tetrapeptides can also interact with POP. The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is generated in the body from its precursor, thymosin β4, through cleavage by POP. nih.govresearchgate.netnih.gov Ac-SDKP has anti-inflammatory and anti-fibrotic properties, and its levels are regulated by POP activity. mdpi.comresearchgate.net Consequently, inhibitors of POP can reduce the production of Ac-SDKP. nih.govresearchgate.net

Table 3: Examples of Peptidic Inhibitors of Prolyl Oligopeptidase (POP)

Inhibitor Type Key Structural Feature Inhibition Constant (Ki)
Z-Pro-prolinal Synthetic Peptidomimetic N-benzyloxycarbonyl-L-prolyl-L-prolinal structure tandfonline.com Not specified in sources
N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine Synthetic Dipeptide Derivative N-terminal blocked dipeptide with a fluoropyrrolidine ring nih.gov 0.8 nM nih.gov
Fmoc-alanyl-pyrrolidine-2-nitrile Synthetic Peptide Derivative Fmoc-aminoacylpyrrolidine-2-nitrile structure nih.gov 5 nM nih.gov
Ac-SDKP Natural Tetrapeptide Substrate, not an inhibitor nih.govresearchgate.net N/A

Mechanistic Studies of Enzyme-Tetrapeptide Recognition and Catalysis

The recognition and catalytic processing of tetrapeptides by enzymes are governed by fundamental principles of molecular interaction and chemical reaction mechanisms. These processes involve the precise positioning of the substrate within the enzyme's active site, followed by a series of chemical steps that lead to bond cleavage.

Enzyme catalysis fundamentally works by providing an alternative reaction pathway with a lower activation energy compared to the uncatalyzed reaction. pressbooks.pubwikipedia.org This is achieved through several mechanisms, including the proximity and orientation effect, where the enzyme binds and aligns the reacting groups, and chemical catalysis, which involves the direct participation of amino acid residues in the reaction. pressbooks.pub

For serine proteases like trypsin and POP, the catalytic mechanism involves a "catalytic triad" of amino acid residues—typically serine, histidine, and aspartate or glutamate. libretexts.org The process of covalent catalysis proceeds as follows:

Substrate Binding: The peptide substrate binds to the enzyme's active site. Specificity is determined by interactions within a binding pocket, such as the hydrophobic pocket in chymotrypsin (B1334515) or the charged pocket in trypsin. pressbooks.pub

Nucleophilic Attack: The histidine residue acts as a general base, abstracting a proton from the serine's hydroxyl group. This activates the serine, turning it into a potent nucleophile that attacks the carbonyl carbon of the peptide bond to be cleaved. libretexts.org

Formation of a Tetrahedral Intermediate: This attack forms a transient, high-energy tetrahedral intermediate. This intermediate is stabilized by the "oxyanion hole," a region of the active site that forms hydrogen bonds with the negatively charged oxygen of the intermediate. libretexts.org

Acyl-Enzyme Formation: The intermediate collapses, breaking the peptide bond. One part of the peptide is released, while the other remains covalently attached to the serine residue, forming an acyl-enzyme intermediate. pressbooks.pubwikipedia.org

Deacylation: A water molecule enters the active site and is activated by the histidine residue. The resulting hydroxyl group attacks the acyl-enzyme intermediate, leading to the formation of a second tetrahedral intermediate. libretexts.org

Product Release: This second intermediate collapses, releasing the second part of the peptide product and regenerating the active enzyme, ready for another catalytic cycle. libretexts.org

In the context of a tetrapeptide like this compound, while it would not be a substrate for a highly specific enzyme like trypsin, the general principles of recognition would still apply if it were to interact with a less specific peptidase. The enzyme's active site would need to accommodate the side chains of alanine (B10760859) and leucine (B10760876) and position one of the peptide bonds correctly relative to the catalytic machinery for any hydrolysis to occur.

Biochemical and Biophysical Investigations of Tetrapeptides As Model Systems

Study of Oligopeptide Transport Systems

Oligopeptide transport systems are crucial for cellular nutrition and signaling across various organisms. The study of how short peptides like L-Alanylglycylglycyl-L-leucine are recognized and transported provides insight into the broader mechanisms of these transport proteins.

Characterization of Peptide Transporters (e.g., Pept-1) with Short Peptides

The human intestinal oligopeptide transporter, PepT1, is a key protein responsible for the absorption of di- and tripeptides from dietary protein breakdown. mdpi.com While PepT1 has a broad substrate specificity, studies have shown that it does not typically bind or transport tetrapeptides. mdpi.comnih.gov Research focusing on the structural requirements for PepT1 transport has consistently demonstrated that single amino acids and tetrapeptides are not substrates for this transporter. nih.gov This specificity is influenced by factors such as charge, hydrophobicity, size, and the flexibility of the peptide's side chains. nih.gov

PepT1 is a low-affinity, high-capacity transporter, and its substrate binding is dependent on the presence of free terminal carboxyl and amino groups. mdpi.com The inability of PepT1 to transport tetrapeptides highlights the stringent structural constraints of its binding pocket.

In contrast to the well-studied PepT1, other transport systems in different organisms exhibit varied specificities. For instance, some peptide transporters in the yeast Candida albicans can uptake peptides up to eight amino acid residues in length. frontiersin.org

Role of Oligopeptide Uptake Systems in Bacterial Physiology

Bacteria possess sophisticated oligopeptide transport systems, often belonging to the ATP-binding cassette (ABC) transporter superfamily. oup.comnih.gov These systems are vital not only for nutrition but also for various physiological processes, including quorum sensing, competence development, and sporulation. nih.gov

Bacterial oligopeptide permeases (Opp) can transport peptides of varying lengths. For example, in Sinorhizobium meliloti, the Opp system is required for the uptake of tetrapeptides and certain tripeptides. oup.com This bacterium harbors multiple peptide ABC transport systems with overlapping substrate specificities but distinct expression profiles. oup.com The presence of redundant transport systems underscores their importance in bacterial adaptation and survival. nih.gov

In some bacteria, the uptake of specific peptides can trigger signaling cascades that regulate gene expression. nih.gov The diversity in substrate specificity among bacterial peptide transporters allows them to effectively scavenge for nutrients and respond to environmental cues.

Self-Assembly Mechanisms of Short Peptides

The spontaneous organization of short peptides into ordered nanostructures is a phenomenon of significant interest in materials science and biomedicine. Tetrapeptides, due to their defined chemical nature, serve as excellent models for understanding the fundamental principles governing this process.

Design Principles for Self-Assembling Tetrapeptides

The self-assembly of tetrapeptides is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. rsc.orgnih.govfrontiersin.org Key design principles for creating self-assembling tetrapeptides include:

Alternating Hydrophilic and Hydrophobic Residues: This arrangement can lead to the formation of amphiphilic structures that drive assembly in aqueous environments. nih.gov

Aromatic Residues: The presence of aromatic amino acids can promote π-π stacking interactions, which are significant driving forces for the formation of fibrillar structures. biorxiv.orgrsc.org

Charge Distribution: The placement of charged amino acids can influence electrostatic interactions and control the pH-responsiveness of the self-assembly process. rsc.orgnih.gov

Hydrophobicity: A balance of hydrophobicity is crucial. While hydrophobic interactions drive the core of the assembly, excessive hydrophobicity can lead to uncontrolled aggregation and precipitation. biorxiv.org

Computational analyses, such as those using SHAP (SHapley Additive exPlanations), have provided quantitative insights into these design principles, highlighting the threshold effect of aromaticity and the window effect of hydrophobicity as critical factors for achieving controlled self-assembly. biorxiv.org

Structural Frameworks for Catalytic Activity via Self-Assembly

Self-assembled peptide nanostructures can create microenvironments that facilitate catalytic reactions, mimicking the active sites of enzymes. nih.govresearchgate.netresearchgate.net The design of these catalytic frameworks involves the strategic placement of functional amino acid residues within the self-assembling sequence.

By incorporating catalytically active residues, such as histidine, into a self-assembling tetrapeptide sequence, researchers have created nanostructures that can catalyze hydrolysis reactions. researchgate.net The specific arrangement of these residues within the assembled nanostructure, which can form nanoribbons, nanotoroids, or nanocoils, significantly influences the catalytic efficiency. researchgate.net The self-assembly process can bring catalytic residues into close proximity, forming a "catalytic triad" analogous to those found in natural enzymes. researchgate.net

The pathway of self-assembly can also dictate the resulting catalytic activity. Different assembly pathways can lead to distinct nanostructures with varying levels of catalytic promiscuity and efficiency, and can even enable cascade reactions. acs.org

Tetrapeptide Interactions with Biological Macromolecules (e.g., Proteins, Membranes)

The interaction of tetrapeptides with biological macromolecules is fundamental to their biological activity and potential as therapeutic agents. These interactions are governed by the same non-covalent forces that drive self-assembly.

Studies on mitochondria-targeted tetrapeptides have shown that their interaction with membranes is a key aspect of their function. elifesciences.orgnih.gov These interactions can affect membrane properties such as lipid packing and surface potential. elifesciences.orgnih.gov Isothermal titration calorimetry (ITC) has been used to provide a full thermodynamic characterization of these peptide-membrane interactions, revealing that they are often enthalpically and entropically favorable. elifesciences.orgnih.gov

The specific amino acid composition of a tetrapeptide profoundly affects its interaction with membranes and its subsequent biological activity. nih.gov For example, the presence of aromatic residues can modulate hydrophobicity and hydrogen bonding capacity, influencing how the peptide inserts into and interacts with the lipid bilayer. elifesciences.org

Furthermore, the interaction of peptides with proteins is a cornerstone of biological recognition and signaling. mdpi.com The design of peptides that can bind to specific protein surfaces is a major focus of drug design. mdpi.com The structural flexibility and chemical diversity of tetrapeptides make them attractive scaffolds for developing modulators of protein-protein interactions.

Conformational Stability of Peptides in Membrane-Mimetic Environments

The study of peptide conformation in environments that simulate biological membranes is crucial for understanding their function. Membrane-mimetic environments, such as micelles formed by detergents like sodium dodecyl sulfate (B86663) (SDS), provide a simplified and controlled system for investigating the structural behavior of peptides that may interact with cell membranes. nih.govmdpi.com The conformational flexibility of a peptide like this compound, which consists of both a small, flexible amino acid (glycine), a small hydrophobic amino acid (alanine), and a larger hydrophobic amino acid (leucine), is of particular interest.

In aqueous solution, small, linear peptides without significant secondary structure-promoting residues tend to adopt a random coil conformation. However, upon introduction into a membrane-mimetic environment, a shift in conformational equilibrium is often observed. nih.gov For a tetrapeptide like this compound, the hydrophobic side chains of alanine (B10760859) and particularly leucine (B10760876) would likely drive the peptide to partition into the hydrophobic core of an SDS micelle. This interaction with the micellar environment can induce the adoption of a more ordered secondary structure, such as a β-turn or a short helical segment. nih.govresearchgate.net

Circular dichroism (CD) spectroscopy is a primary tool for monitoring such conformational changes. nih.gov A typical CD spectrum of a peptide in a random coil state shows a characteristic minimum around 198 nm. Upon transitioning to a more ordered structure like a β-sheet or α-helix within a micelle, the spectrum would be expected to change significantly, for instance, showing minima at different wavelengths. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed, atomic-level structural information, although the increased effective molecular weight of the peptide-micelle complex can sometimes pose technical challenges. nih.govresearchgate.net

The stability of any induced conformation can be assessed by varying experimental conditions such as temperature or the concentration of the membrane-mimetic agent. nih.gov It is hypothesized that for this compound, the conformational stability within the micelle would be influenced by the balance between the hydrophobic interactions of the alanine and leucine side chains with the micelle core and the conformational flexibility imparted by the two glycine (B1666218) residues.

Table 1: Hypothetical Conformational Analysis of this compound in Different Environments

EnvironmentPredominant ConformationKey Stabilizing InteractionsAnalytical Technique
Aqueous BufferRandom CoilHydrogen bonding with waterCircular Dichroism
SDS Micellesβ-turn / Short HelixHydrophobic interactions of Ala and Leu side chains with micelle coreCircular Dichroism, NMR Spectroscopy

Receptor Binding and Signal Transduction Studies with Synthetic Peptides

Synthetic peptides are invaluable tools for investigating receptor-ligand interactions and the subsequent cellular signaling pathways. frontiersin.org Tetrapeptides, due to their small size and defined structure, can serve as models to probe the minimal structural requirements for receptor binding and activation. acs.orgscispace.com While specific receptor targets for this compound are not established, its potential use in such studies can be extrapolated from general principles of peptide-receptor interactions.

In a research context, synthetic peptides are often screened against a panel of receptors to identify potential interactions. acs.org If binding is detected, further studies would be conducted to determine if the peptide acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist. This is often assessed by measuring the downstream effects of receptor activation, such as changes in the concentration of second messengers like cyclic AMP (cAMP). acs.orgscispace.com

The design of synthetic peptide libraries, where amino acids are systematically varied, allows researchers to elucidate the structure-activity relationship (SAR). scispace.com For instance, by substituting the alanine or leucine in this compound with other amino acids (e.g., with different sizes, charges, or hydrophobicities), one could determine the key residues responsible for binding and signaling.

Table 2: Framework for Investigating Receptor Interaction of a Model Tetrapeptide

Research QuestionExperimental ApproachMeasured OutcomePotential Interpretation
Does the peptide bind to a specific receptor?Radioligand Binding AssayDisplacement of a known radiolabeled ligandDetermination of binding affinity (Ki)
Does binding lead to receptor activation?cAMP Assay / Calcium ImagingChange in second messenger levelsAgonist or antagonist activity
Which residues are critical for activity?Alanine Scanning MutagenesisChange in binding affinity or signaling potencyIdentification of key pharmacophoric elements

Metal-Peptide Complex Formation in Research Contexts

The interaction of peptides with metal ions is a fundamental aspect of bioinorganic chemistry, with implications for enzyme function, metal transport, and the development of therapeutic and diagnostic agents. scirp.orgrsc.org The amino acid residues that constitute a peptide chain provide multiple potential coordination sites for metal ions, including the N-terminal amino group, the C-terminal carboxyl group, and the side chains of certain amino acids. nih.govrsc.org

The tetrapeptide this compound possesses several potential metal binding sites. The primary coordination is expected to involve the N-terminal amine and the amide nitrogens of the peptide backbone, along with the C-terminal carboxylate oxygen. rsc.org The side chains of alanine and leucine are aliphatic and generally not involved in metal coordination. scirp.org However, the glycine residues, lacking side chains, may offer less steric hindrance for the formation of stable chelate rings with a metal ion. rsc.org

The formation of metal-peptide complexes can be studied using a variety of techniques. Potentiometric titrations can be used to determine the stability constants of the formed complexes in solution. scirp.org Spectroscopic methods such as UV-Vis, Circular Dichroism, and NMR are employed to probe the coordination geometry and the effect of metal binding on the peptide's conformation. uq.edu.auresearchgate.net

The study of metal complexes with simple peptides like this compound can provide fundamental insights into the coordination chemistry of more complex biological systems. scirp.org For example, understanding how this tetrapeptide interacts with essential metal ions like copper (Cu²⁺) or zinc (Zn²⁺) can serve as a model for the metal-binding sites in larger proteins. researchgate.netnih.gov

Table 3: Potential Metal Coordination Sites and Characterization Methods for this compound Complexes

Potential Metal IonLikely Coordination Sites in this compoundMethod of CharacterizationInformation Gained
Copper (II)N-terminal amine, backbone amide nitrogens, C-terminal carboxylateUV-Vis Spectroscopy, EPR Spectroscopyd-d electronic transitions, coordination geometry, magnetic properties
Nickel (II)N-terminal amine, backbone amide nitrogens, C-terminal carboxylatePotentiometric Titration, IR SpectroscopyStability constants, involvement of functional groups in binding
Zinc (II)N-terminal amine, C-terminal carboxylateNMR SpectroscopyChanges in chemical shifts upon binding, identification of binding sites

Future Research Directions in L Alanylglycylglycyl L Leucine and Tetrapeptide Science

Integration of In Silico Design with Experimental Validation for Novel Tetrapeptide Research

The future of novel tetrapeptide discovery and design lies in the powerful synergy between computational (in silico) modeling and experimental validation. nih.govtmrjournals.com This integrated approach accelerates the identification of tetrapeptides with desired properties, moving beyond the limitations of traditional, labor-intensive screening methods. tmrjournals.com

In silico tools, including molecular dynamics simulations and artificial intelligence, are becoming increasingly sophisticated. tmrjournals.comtechexplorist.com Researchers can now computationally screen vast libraries of tetrapeptides, such as the 160,000 possible combinations, to predict their behavior and properties. techexplorist.comrsc.orgmdpi.com For instance, computational screening has been successfully used to identify tetrapeptides with pH-sensitive self-assembly properties, which were subsequently validated through experimental hydrogel formation and analysis. rsc.orgrsc.org This process involves generating coarse-grain models of tetrapeptides and simulating their interactions to predict self-assembly propensity. rsc.orgrsc.org The most promising candidates identified through this computational funnel are then synthesized and experimentally tested, confirming the predictive power of the in silico models. rsc.orgresearchgate.net

This combined strategy is not only efficient but also expands the accessible chemical space for tetrapeptide design. rsc.org It allows for an unbiased selection of amino acid sequences, moving beyond known motifs and potentially uncovering novel functionalities. rsc.org The validation of in silico predictions with experimental data is a critical feedback loop that refines the computational models, leading to even more accurate predictions in the future. nih.gov This iterative process of design, prediction, synthesis, and testing is expected to drive the discovery of new tetrapeptides for a wide range of applications, from drug delivery to materials science. rsc.orgnih.gov

Expanding the Scope of Conformational Studies to Complex Environments

Understanding the three-dimensional structure, or conformation, of tetrapeptides is crucial to understanding their function. researchgate.net Future research will need to move beyond studying these molecules in simple solutions and delve into their conformational behavior in more complex and biologically relevant environments. rsc.org This includes investigating their structure and dynamics within lipid membranes, at the interface of different solvents, and in the presence of other biomolecules. nih.govnih.gov

The conformation of a peptide is highly influenced by its surroundings. rsc.org For example, the interaction with lipid bilayers can induce specific secondary structures, such as α-helices or β-sheets, which are critical for the peptide's biological activity. nih.govnih.gov Techniques like solid-state NMR and X-ray grazing incidence scattering are powerful tools for probing the structure and orientation of peptides within membranes. nih.govpnas.org These methods can reveal how a tetrapeptide inserts into a lipid bilayer, the tilt of its helical axis, and how it interacts with the lipid molecules themselves. nih.govpnas.org

Furthermore, the presence of different solvents can induce significant conformational changes. rsc.org Vibrational circular dichroism (VCD) spectroscopy has proven effective in studying the solvent-dependent β-turn structures of cyclic tetrapeptides. rsc.org By comparing experimental VCD spectra with theoretical calculations, researchers can determine the preferred conformations in various solvents and understand the role of solvent interactions in stabilizing these structures. rsc.org As computational methods become more powerful, they will play an increasingly important role in simulating and predicting the conformational landscapes of tetrapeptides in these complex environments, providing insights that are often difficult to obtain through experiments alone. nih.govresearchgate.net

Development of Advanced Analytical Workflows for Comprehensive Tetrapeptide Profiling

The comprehensive analysis of tetrapeptides in complex mixtures, such as biological samples or synthetic libraries, requires the development of sophisticated and streamlined analytical workflows. researchgate.netrsc.org Future advancements in this area will focus on improving the sensitivity, resolution, and throughput of analytical techniques, particularly those based on liquid chromatography-mass spectrometry (LC-MS). researchgate.netmdpi.com

A significant challenge in tetrapeptide analysis is their small size, which can lead to poor fragmentation in tandem mass spectrometry (MS/MS) and make confident identification difficult. researchgate.net To address this, new methodologies are being developed to improve the identification of short peptides. researchgate.net This includes the use of high-resolution mass spectrometry (HRMS) and the development of sequence-specific retention time predictors to aid in the confident assignment of peptide sequences. researchgate.netmdpi.com

The multi-attribute method (MAM) is an emerging LC-MS based workflow that allows for the simultaneous monitoring of multiple product quality attributes of biotherapeutics, including tetrapeptides. waters.comtandfonline.com This approach provides a detailed characterization of modifications and impurities within a single analysis. waters.com The development of compliant-ready informatics platforms that automate data acquisition, processing, and reporting is crucial for implementing MAM in regulated environments. waters.comproteinmetrics.comnih.gov These integrated workflows streamline the entire process from sample analysis to data interpretation, enabling more efficient and reliable characterization of tetrapeptide-containing samples. sciex.com As these analytical workflows become more robust and accessible, they will facilitate a deeper understanding of the role of tetrapeptides in various biological and biotechnological systems.

Utilizing Tetrapeptides as Building Blocks in Advanced Research Materials

Tetrapeptides are emerging as versatile and powerful building blocks for the bottom-up construction of advanced functional materials. nih.govtandfonline.com Their ability to self-assemble into well-ordered nanostructures, such as nanofibers, hydrogels, and ribbons, makes them attractive for a wide range of applications in materials science and regenerative medicine. rsc.orgnih.govtandfonline.com

The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. rsc.orgacs.org By rationally designing the amino acid sequence, researchers can control these interactions to dictate the final morphology and properties of the resulting material. nih.govnih.gov For example, amphiphilic tetrapeptides composed of hydrophobic and charged residues can self-assemble into nanofibrous hydrogels that mimic the extracellular matrix. nih.gov These hydrogels can provide a three-dimensional scaffold for cell growth and have shown promise in tissue engineering applications, such as promoting osteogenic differentiation of stem cells. nih.gov

The versatility of tetrapeptides as building blocks is further enhanced by their chemical addressability. They can be conjugated to other molecules, such as bulky aromatic groups, to modulate their self-assembly behavior and introduce new functionalities. acs.org Furthermore, the incorporation of unnatural amino acids or modifications can lead to novel structures and properties. mdpi.com For instance, tetrapeptides containing dehydroalanine (B155165) have been used to construct foldamers, which are artificial oligomers that mimic the structures of natural peptides and proteins. mdpi.com The continued exploration of the vast sequence space of tetrapeptides, guided by both computational design and experimental investigation, will undoubtedly lead to the development of a new generation of smart and functional materials with tailored properties. researchgate.netmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.